molecular formula C10H14N4O2S B13763749 Theophylline, (8-propylthio)- CAS No. 73908-84-6

Theophylline, (8-propylthio)-

Cat. No.: B13763749
CAS No.: 73908-84-6
M. Wt: 254.31 g/mol
InChI Key: RFPGEDDGVUAZQE-UHFFFAOYSA-N
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Description

Theophylline, (8-propylthio)-, also known as 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-(propylthio)-, is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a propylthio group at the 8th position of theophylline modifies its chemical properties and potentially its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, (8-propylthio)-, typically involves the introduction of a propylthio group to theophylline. One common method involves the reaction of theophylline with propylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-60°C to facilitate the reaction.

Industrial Production Methods

Industrial production of theophylline, (8-propylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Theophylline, (8-propylthio)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propylthio group to a thiol group.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted theophylline derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, (8-propylthio)-, has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthine derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Theophylline, (8-propylthio)-, exerts its effects primarily through inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscle and bronchodilation. Additionally, the compound may block adenosine receptors, contributing to its stimulatory effects on the central nervous system and cardiovascular system.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used primarily for its bronchodilator effects.

    Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.

    Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.

Uniqueness

Theophylline, (8-propylthio)-, is unique due to the presence of the propylthio group, which alters its chemical properties and potentially its pharmacological profile. This modification may result in differences in potency, duration of action, and side effect profile compared to other methylxanthines.

Properties

CAS No.

73908-84-6

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1,3-dimethyl-8-propylsulfanyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2S/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12)

InChI Key

RFPGEDDGVUAZQE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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